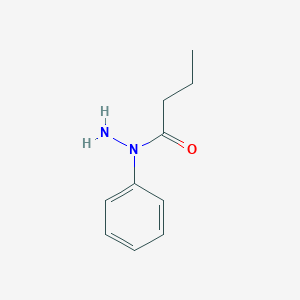

N-phenylbutanehydrazide

Description

N-Phenylbutanehydrazide (IUPAC name: 3-methyl-N'-phenylbutanehydrazide) is a hydrazide derivative with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . Structurally, it consists of a butane chain substituted with a methyl group and an N-phenyl hydrazide moiety (RCONHNH₂). This compound belongs to the broader class of acylhydrazides, which are characterized by their R–CO–NH–NH₂ backbone. Hydrazides are widely studied for their versatility in organic synthesis, pharmaceutical applications, and material science due to their ability to form hydrazones, participate in cyclization reactions, and act as ligands in coordination chemistry .

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-phenylbutanehydrazide |

InChI |

InChI=1S/C10H14N2O/c1-2-6-10(13)12(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6,11H2,1H3 |

InChI Key |

QWOSOZMDGKDUJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N(C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenylbutanehydrazide can be synthesized through the reaction of phenylhydrazine with butanoic acid or its derivatives. One common method involves the condensation of phenylhydrazine with butanoic acid chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-phenylbutanehydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylbutanoic acid, while reduction can produce N-phenylbutylamine .

Scientific Research Applications

N-phenylbutanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenylbutanehydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the generation of reactive oxygen species (ROS) and the disruption of microbial cell membranes. In cancer cells, it may inhibit specific enzymes or signaling pathways, leading to cell death .

Comparison with Similar Compounds

Characterization

Modern techniques such as FTIR , ¹H/¹³C-NMR , and mass spectrometry are employed to confirm the structure. For instance:

- FTIR : A strong absorption band near 1650–1700 cm⁻¹ (C=O stretch of the hydrazide group).

- ¹H-NMR : Signals at δ 8.0–10.0 ppm (NH protons) and δ 6.5–7.5 ppm (aromatic protons) .

Structural and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Compounds like the nitro-substituted benzohydrazide in exhibit strong solvatochromism due to enhanced electron delocalization .

- Lipophilicity : Methoxy and benzyl groups (e.g., in ) increase lipophilicity, impacting bioavailability .

- Stability : Hydrazides (e.g., this compound) are generally more stable than hydrazones, which require imine bonds susceptible to hydrolysis .

Antimicrobial Activity

Benzimidazole-derived N-acylhydrazones () show moderate to strong activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL. This compound’s bioactivity remains underexplored but may share similar mechanisms due to structural similarities .

Antioxidant Potential

Hydroxamic acids and hydrazides () demonstrate radical-scavenging activity in DPPH assays. For example, compound 11 (N-phenyl-2-furohydroxamic acid) showed IC₅₀ = 12 µM, comparable to BHA (IC₅₀ = 10 µM) .

Photophysical Properties

The fluoro-nitro benzohydrazide derivative () exhibits fluorescence quantum yields (Φ = 0.15–0.45) sensitive to solvent polarity, making it useful in optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.